The synthesis of sakacin A is notably temperature-sensitive and regulated by a three-component system involving pheromone signaling. The production occurs optimally at lower temperatures (25-30 °C) and diminishes significantly at higher temperatures (above 33 °C). This regulation is mediated by the pheromone peptide Sap-Ph, which enhances bacteriocin production when added exogenously or when the growth temperature is reduced .
The synthesis process involves the following steps:
Sakacin A is composed of 23 amino acids and exhibits a cationic nature, which contributes to its antimicrobial properties. The amino acid sequence includes several hydrophobic residues that facilitate its interaction with bacterial membranes. Structural studies have revealed that sakacin A can adopt an alpha-helical conformation, which is critical for its function as a membrane-active agent .
Sakacin A primarily exerts its antimicrobial effects through membrane disruption in target bacteria. This mechanism involves:
This action is facilitated by its amphipathic structure, which allows it to integrate into lipid membranes effectively .
The mechanism of action of sakacin A can be summarized in several key steps:
Relevant data indicate that sakacin A retains activity after exposure to heat treatment up to 60 °C for short periods, making it suitable for food preservation applications .
Sakacin A has significant potential in various scientific fields:
Sakacin A is a Class IIa bacteriocin ribosomally synthesized as a 59-amino-acid prepeptide by Lactobacillus sakei Lb706. The precursor includes an 18-residue N-terminal leader peptide, which is cleaved proteolytically to yield the mature, bioactive 41-amino-acid peptide (molecular mass: 4,308.9 Da). Unlike Class I lantibiotics, Sakacin A undergoes minimal post-translational modifications, limited to the formation of a single disulfide bridge between Cys²⁸ and Cys³³. This structural feature, while contributing marginally to thermal stability, is not essential for antimicrobial activity. The mature peptide exhibits a net charge of +3 across a wide pH range due to hydrophilic N-terminal residues, while its C-terminal domain contains hydrophobic amino acids (e.g., glycine and serine) crucial for membrane interaction [4] [8]. Leader peptides in Class II bacteriocins typically adopt a "double-glycine" (GG) motif, recognized by dedicated ABC transporters for extracellular secretion. This motif facilitates the signal sequence-independent translocation common to bacteriocins [2] [6].
Table 1: Post-Translational Processing Steps in Sakacin A Maturation
Precursor Form | Mature Form | Key Modifications | Functional Significance |
---|---|---|---|
59 amino acids | 41 amino acids | Cleavage of 18-residue leader peptide | Release of active core peptide |
N-terminal GG motif | - | Leader peptide recognition by ABC transporter | Ensures efficient secretion |
Linear peptide | Folded structure | Disulfide bond (Cys²⁸–Cys³³) | Stabilizes tertiary structure; minor role in activity |
- | - | No dehydration/lanthionine formation | Distinguishes from Class I bacteriocins |
The genetic machinery for Sakacin A production and immunity is encoded on an 8,668-bp plasmid DNA fragment organized into two divergently transcribed operons separated by the insertion element IS1163, which does not participate in gene regulation [1] [3].
The first operon comprises sapA (encoding the Sakacin A prepeptide) and the downstream saiA gene. saiA encodes a 90-amino-acid immunity protein that protects the producer strain from its own bacteriocin. Deletion and frameshift mutagenesis studies confirm that SaiA is indispensable for immunity but dispensable for bacteriocin production. Transcriptional analyses reveal that sapA and saiA form a co-transcribed unit under the control of a common promoter (P1), ensuring synchronized expression. This arrangement guarantees that Sakacin A synthesis is always accompanied by immunity, preventing self-toxicity [1] [3].
The second operon contains four genes: sapK, sapR, sapT, and sapE. sapK and sapR encode a two-component regulatory system (histidine kinase and response regulator), while sapT and sapE encode an ATP-binding cassette (ABC) transporter complex. Northern blot analyses demonstrate that this operon is transcribed as a polycistronic mRNA. Frameshift mutations in sapK or sapR abolish both Sakacin A production and immunity, whereas disruptions in sapT or sapE only impair secretion without affecting immunity. This confirms that SapT/SapE function exclusively in transport and leader peptide processing [1] [3] [6].
Table 2: Gene Functions in the Sakacin A Operon Cluster
Gene | Encoded Protein | Function | Phenotype of Mutation |
---|---|---|---|
sapA | Sakacin A prepeptide | Bacteriocin precursor | Loss of antimicrobial activity |
saiA | Immunity protein | Protects producer strain from Sakacin A | Loss of self-immunity |
sapK | Histidine kinase | Detects environmental signals; phosphorylates SapR | Loss of production and immunity |
sapR | Response regulator | Transcriptional activator of both operons | Loss of production and immunity |
sapT | ABC transporter | ATP-dependent secretion and leader peptide cleavage | Loss of secretion; intracellular accumulation |
sapE | Accessory transporter protein | Stabilizes SapT; enhances transport efficiency | Reduced secretion efficiency |
Sakacin A production is regulated by a quorum-sensing mechanism dependent on the SapK/SapR two-component system. SapK acts as a membrane-associated histidine kinase that autophosphorylates upon detecting threshold concentrations of the inducer peptide (pheromone). Phosphorylated SapK subsequently transfers the phosphate group to SapR, a cytoplasmic response regulator. Activated SapR binds to conserved 35-bp DNA sequences upstream of the sapA and sapK promoters, termed "SapR boxes" (30/35 nucleotides identical). Deletion of these sequences abolishes promoter activity, confirming their role as transcriptional activation sites. Notably, the sapA promoter exhibits stricter dependence on SapR activation than the sapK promoter, which maintains basal expression even in uninduced cells [1] [3] [6].
SapT and SapE constitute a dedicated ABC transporter complex responsible for Sakacin A secretion and leader peptide cleavage. SapT contains conserved nucleotide-binding domains (NBDs) that hydrolyze ATP to energize substrate translocation across the membrane. It shares structural homology with the E. coli hemolysin transporter HlyB, classifying it within the "type I secretion" system. SapE, an accessory transmembrane protein, stabilizes SapT and broadens substrate specificity. The transporter recognizes the GG motif of the Sakacin A leader peptide. During translocation, the leader peptide is cleaved by the transporter's intrinsic cysteine protease domain, releasing mature Sakacin A extracellularly. This mechanism is signal sequence-independent and distinct from the Sec pathway [1] [3] [7].
Table 3: Regulatory and Transport Components in Sakacin A Biosynthesis
Component | Type | Key Functional Domains/Features | Mechanism of Action |
---|---|---|---|
SapK | Histidine kinase | Transmembrane sensor domain; HisKA phosphoacceptor | Autophosphorylation upon inducer detection |
SapR | Response regulator | REC receiver domain; HTH DNA-binding motif | Binds SapR boxes; activates transcription |
SapT | ABC transporter | Nucleotide-binding domain (NBD); transmembrane domain (TMD) | ATP hydrolysis; substrate translocation; leader peptide cleavage |
SapE | Accessory transporter protein | Membrane-integrated; stabilizes SapT | Enhances transport complex efficiency |
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